molecular formula C7H7BrClN B12960045 5-(Bromomethyl)-2-chloro-4-methylpyridine

5-(Bromomethyl)-2-chloro-4-methylpyridine

Cat. No.: B12960045
M. Wt: 220.49 g/mol
InChI Key: VUHQRHYWZBVDSC-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-chloro-4-methylpyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromomethyl group at the 5-position, a chlorine atom at the 2-position, and a methyl group at the 4-position of the pyridine ring. It is used as an intermediate in various chemical syntheses and has applications in different fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-chloro-4-methylpyridine typically involves the bromomethylation of 2-chloro-4-methylpyridine. One common method includes the reaction of 2-chloro-4-methylpyridine with paraformaldehyde and hydrobromic acid in the presence of acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the desired bromomethylated product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-chloro-4-methylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include methyl-substituted pyridines.

Scientific Research Applications

5-(Bromomethyl)-2-chloro-4-methylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-chloro-4-methylpyridine involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the modification of biomolecular structures, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-2-chloro-4-methylpyridine
  • 5-(Hydroxymethyl)-2-chloro-4-methylpyridine
  • 5-(Iodomethyl)-2-chloro-4-methylpyridine

Uniqueness

5-(Bromomethyl)-2-chloro-4-methylpyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and chlorine atoms enhances its electrophilicity, making it a versatile intermediate for various chemical transformations. Additionally, the methyl group at the 4-position provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .

Properties

Molecular Formula

C7H7BrClN

Molecular Weight

220.49 g/mol

IUPAC Name

5-(bromomethyl)-2-chloro-4-methylpyridine

InChI

InChI=1S/C7H7BrClN/c1-5-2-7(9)10-4-6(5)3-8/h2,4H,3H2,1H3

InChI Key

VUHQRHYWZBVDSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1CBr)Cl

Origin of Product

United States

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